Butylone

CNS pharmacokinetics brain exposure α-alkyl chain

CNS research programs requiring quantitative brain exposure data face a critical limitation: α-alkyl cathinone homologs are not interchangeable due to counter-directional plasma-to-CNS partitioning. Butylone resolves this by delivering the highest brain AUC (29,920 μg·min/L) in the methylone-pentylone series-2.3-fold higher than pentylone-despite lower plasma concentrations. • Maximal CNS penetration: brain AUC 2.3× pentylone, exceeds methylone by 13% • 21-month frozen stability at -20°C: outlasts methylone (9.6 mo) and pentylone (16 mo) • Deuterated butylone-d3 CRM internal standards available for LC-MS/MS quantification Procure as a certified reference material meeting ISO 17025/17034 for validated forensic and clinical toxicology methods.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 802575-11-7
Cat. No. B606430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylone
CAS802575-11-7
SynonymsButylone;  bk-MBDB;  β-keto-N-methylbenzodioxolylbutanamine
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC
InChIInChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3
InChIKeyCGKQZIULZRXRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butylone Research Reference Standard


Butylone (βk-MBDB) is a β-keto substituted cathinone belonging to the phenethylamine chemical class, functioning pharmacologically as a non-selective monoamine uptake inhibitor that also induces serotonin (5-HT) release [1][2]. Structurally, it represents the α-ethyl (-CH2CH3) homolog within the methylone series, positioned between methylone (α-methyl) and pentylone (α-propyl) [3]. Butylone acts as a lower-affinity uptake inhibitor relative to several comparator cathinones, while retaining substrate-like releasing activity at the serotonin transporter (SERT) [1]. As an analytical reference material, deuterated butylone-d3 standards (e.g., Cerilliant 1231710-63-6) are available as certified reference materials (CRMs) meeting ISO/IEC 17025 and ISO 17034 requirements, suitable for GC/MS and LC/MS applications in clinical toxicology, forensic analysis, and urine drug testing .

Research reference standard for β-keto cathinone analytical workflows
Includes deuterated butylone-d3 internal standard availability (ISO 17025/17034 CRMs)
Validated for GC-MS and LC-MS methods in forensic toxicology research and urine drug testing applications
Non-selective monoamine uptake inhibitor with reported 5-HT release; fits transporter pharmacology studies

Butylone vs. Methylone/Pentylone: CNS Pharmacokinetics


Generic substitution among α-alkyl homologs (methylone, butylone, pentylone) is not scientifically valid due to counter-directional pharmacokinetic partitioning between plasma and CNS compartments. Lengthening the α-alkyl chain from methyl (-CH3) to ethyl (-CH2CH3) to propyl (-CH2CH2CH3) increases lipophilicity, producing predictable increases in plasma Cmax and AUC0-∞ [1]. However, this trend reverses in the CNS: butylone achieves higher brain exposure (Cmax and AUC0-∞) than the more lipophilic pentylone [1]. Additionally, functional divergence exists at the transporter level—butylone functions as a lower-affinity uptake inhibitor while retaining SERT substrate activity, contrasting with methylone which demonstrates higher inhibitory potency at uptake relative to binding [2]. These quantitative disparities preclude interchangeable use in any experiment where CNS partitioning or transporter mechanism is a dependent variable.

Butylone Reference
Methylone / Pentylone Substitution
α-Alkyl chain CNS partitioning Reported brain exposure ranking that does not follow plasma pharmacokinetic trends.
Interchanging methylone or pentylone may reverse CNS partitioning results; brain Cmax and AUC0-∞ shift substantially between homologs.
Transporter interaction profile Lower-affinity uptake inhibitor with SERT substrate activity.
Methylone shows higher inhibitory potency and release activity; direct substitution may alter dopaminergic endpoint interpretation.
Urinary metabolite pathway Demethylenation/O-methylation metabolites distinct from N-demethylation route.
Quantitative methods using methylone calibrators cannot be assumed for butylone; compound-specific reference standards required.

Butylone Differentiation Evidence


Brain Exposure vs. Pentylone

Butylone demonstrates superior CNS exposure compared to its longer-chain homolog pentylone, despite pentylone achieving substantially higher plasma concentrations. In male Sprague-Dawley rats administered a 20 mg/kg subcutaneous dose, butylone produced CNS Cmax of 399.34 ± 41.57 μg/L and CNS AUC0-∞ of 29,920.40 ± 3,116.13 μg·min/L, whereas pentylone yielded only CNS Cmax of 171.67 ± 24.78 μg/L and CNS AUC0-∞ of 12,874.86 ± 1,858.55 μg·min/L [1]. The calculated CNS AUC0-∞ for butylone was 2.3-fold higher than pentylone (29,920.40 vs. 12,874.86 μg·min/L) [1]. This counter-intuitive partitioning—where plasma pharmacokinetics improve with chain lengthening but CNS exposure declines—represents a critical selection criterion for studies targeting central effects [1].

Brain Exposure vs. Pentylone
Head-to-head
CNS AUC0-∞ 2.3× higher than pentylone (29,920 vs. 12,875 μg·min/L)
Reported brain partitioning favors butylone; pentylone produces lower CNS exposure despite higher plasma levels.
Model: male Sprague-Dawley rats, 20 mg/kg s.c. Data to verify in target species.
CNS pharmacokinetics brain exposure α-alkyl chain synthetic cathinones

hDAT Inhibition vs. Methylone

Butylone exhibits a distinct transporter interaction profile characterized as a lower-affinity uptake inhibitor with substrate activity at SERT. In recombinant human transporter assays, butylone inhibited [³H]dopamine uptake at hDAT with IC50 = 2.90 μM (range: 2.5-3.4 μM) and [³H]serotonin uptake at hSERT with IC50 = 6.22 μM (range: 4.3-9.0 μM) [1]. In parallel experiments measuring [125I]RTI-55 binding affinity, butylone showed hDAT Ki = 1.73 ± 0.27 μM, hSERT Ki = 10.5 ± 1.9 μM, and hNET Ki = 7.98 ± 0.55 μM [2]. Critically, functional characterization demonstrated that butylone is a lower-affinity uptake inhibitor, contrasting with methylone and mephedrone which exhibit higher inhibitory potency at uptake compared to binding and induce neurotransmitter release at hDAT, hSERT, and hNET [2]. Butylone retains SERT substrate activity but with reduced overall uptake inhibitory potency versus methylone (hDAT IC50: butylone ~2.90 μM vs. methylone ~0.34 μM) [1][2].

hDAT Inhibition vs. Methylone
Head-to-head
Butylone hDAT IC50 2.90 μM
~8.5× less potent than methylone (0.34 μM)
Supports distinction in dopaminergic transporter assay context; potency difference may influence in vivo endpoint interpretation.
Recombinant human transporter assays (HEK293). Reported values; review binding Ki for complementary evidence.
monoamine transporter dopamine uptake serotonin release cathinone pharmacology

Metabolic Profile vs. Methylone

Butylone undergoes three major metabolic pathways in humans, with demethylenation followed by O-methylation producing 4-OH-3-MeO and 3-OH-4-MeO metabolites in human urine [1]. This metabolic signature differs from methylone, which undergoes N-demethylation as a primary pathway [2]. In a systematic toxicological analysis (STA) procedure validated for human urine, butylone and its metabolites were successfully detected using GC-MS following solid-phase extraction and derivatization, achieving a limit of detection (LOD) of 5 ng/mL and limit of quantification (LOQ) of 20 ng/mL [3]. The analytical method maintained linearity from 50 to 2,000 ng/mL (r² > 0.995) with extraction recovery between 82.34% and 104.46% [3]. Importantly, the STA procedure enabled simultaneous detection of butylone, methylone, and their respective metabolites in human urine samples submitted for drug testing, confirming differential metabolic fates that preclude using a single analytical reference for cross-compound quantification [2].

Metabolic Pathway vs. Methylone
Cross-study
Demethylenation/O-methylation produces 4-OH-3-MeO and 3-OH-4-MeO metabolites
Divergent metabolic fate requires compound-specific calibrators; methylone N-demethylation pathway not interchangeable.
GC-MS validated method (LOD 5 ng/mL, LOQ 20 ng/mL). Supports forensic method development context.
drug metabolism urinary biomarkers GC-MS detection phase I metabolism

Blood Stability vs. Methylone

Butylone exhibits superior frozen-state stability in whole blood compared to its structural analogs. In a comprehensive stability study of synthetic cathinones in blood, butylone demonstrated a half-life of 21 months when stored at -20°C (frozen), compared to 9.6 months for methylone, 18 months for ethylone, and 16 months for pentylone under identical conditions [1]. At refrigerated temperature (4°C), butylone's half-life was 4.1 days, exceeding ethylone (2.8 days) and pentylone (2.1 days), though shorter than methylone (8.6 days) [1]. At ambient temperature (20°C), butylone maintained a half-life of 21 days [1]. This stability ranking—butylone > ethylone > pentylone > methylone at frozen storage—reflects α-alkyl chain length effects on chemical degradation kinetics independent of simple lipophilicity [1]. The method for stability determination utilized validated LC-MS/MS protocols with deuterated internal standards (butylone-d3) to control for matrix effects .

Blood Stability vs. Methylone
Head-to-head
Frozen (-20°C) half-life 21 months
2.2× longer than methylone (9.6 months)
Reported stability ranking supports specimen storage validation; extended half-life may reduce analyte loss in archived samples.
Whole blood matrix, LC-MS/MS analysis. Stability context may vary with anticoagulant and vial type.
forensic toxicology sample stability biomarker preservation cold chain storage

Electrochemical Profile vs. Other Cathinones

Butylone generates a distinct electrochemical profile that enables selective classification among common synthetic cathinones using square wave voltammetry on graphite screen-printed electrodes (SPEs). In a validated method analyzing five common SCs (mephedrone, ethcathinone, methylone, butylone, and 4-chloro-α-PVP), butylone produced a characteristic oxidation peak enabling construction of compound-specific calibration curves [1]. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) elucidated the oxidation pathway, confirming that electrochemical oxidation products pair uniquely to the butylone electrochemical profile [1]. Critically, cathodic pretreatment of the SPE allowed selective detection of butylone in the presence of electroactive adulterants, a capability validated against 26 confiscated samples from seizures and illegal webshops [1]. This electrochemical classification approach successfully distinguished butylone from structural derivatives including methylone and ethcathinone [1].

Electrochemical Profiling
Cross-study
Distinct oxidation peak; selective detection after cathodic SPE pretreatment
Differentiated from mephedrone, ethcathinone, methylone, and 4-Cl-α-PVP in square wave voltammetry.
Validated against 26 confiscated forensic samples. Method requires compound-specific calibration curves.
electrochemical profiling square wave voltammetry forensic screening on-site classification

Butylone Application Scenarios


CNS Pharmacokinetic Studies

For in vivo studies investigating CNS penetration and brain distribution of substituted cathinones, butylone is the optimal selection within the methylone-pentylone series when maximal brain AUC is the experimental priority. As demonstrated in direct comparative pharmacokinetic studies, butylone achieves CNS AUC0-∞ of 29,920.40 μg·min/L—2.3-fold higher than pentylone (12,874.86 μg·min/L) and exceeding methylone (26,514.88 μg·min/L)—despite lower plasma concentrations [1]. This counter-directional partitioning makes butylone uniquely suited for experiments designed to dissect the relationship between α-alkyl chain length, lipophilicity, and CNS accessibility. Researchers should note that substituting pentylone or methylone for butylone will produce quantitatively different brain exposure profiles, confounding interpretation of centrally-mediated behavioral or neurochemical endpoints [1].

Forensic Proficiency and Biobank Stability

Forensic laboratories maintaining proficiency testing programs or archived specimen biobanks should procure butylone reference standards for long-term stability validation. Butylone's extended frozen half-life of 21 months at -20°C substantially exceeds methylone (9.6 months), ethylone (18 months), and pentylone (16 months) [1]. This stability advantage reduces analyte degradation during prolonged storage, making butylone an ideal candidate for quality control materials in longitudinal studies and for establishing acceptable storage intervals in forensic casework [1]. The availability of certified deuterated butylone-d3 internal standards (e.g., Cerilliant and Cayman Chemical CRMs meeting ISO 17025/17034) further supports accurate quantification in aged specimens where matrix effects may be pronounced [2].

LC-MS/MS Method for Urinary Cathinones

Clinical and forensic toxicology laboratories developing or validating LC-MS/MS or GC-MS methods for synthetic cathinone screening panels must procure butylone analytical reference material and its deuterated analog (butylone-d3) as internal standards. Validated methods achieving LOQ of 1 ng/mL in urine using liquid-liquid extraction and LC-MS/MS have been established for panels including butylone, methylone, ethylone, and mephedrone [1]. Critical to method accuracy, the separation of isobaric pairs—specifically ethylone and butylone—requires optimized chromatographic conditions (e.g., Hypersil GOLD column, 50 × 2.1 mm, 1.9 μm particle size with ammonium formate/formic acid mobile phases) [1]. The divergent metabolic pathways between butylone (demethylenation/O-methylation) and methylone (N-demethylation) further mandate compound-specific calibrators rather than surrogate quantification [2].

Monoamine Transporter Pharmacology

For in vitro pharmacology studies investigating structure-activity relationships at monoamine transporters, butylone serves as a key comparator for distinguishing uptake inhibition potency from substrate-mediated release activity. Butylone's hDAT uptake inhibition IC50 of ~2.90 μM is approximately 8.5-fold less potent than methylone (IC50 ~0.34 μM), and it functions as a lower-affinity uptake inhibitor while retaining SERT substrate activity [1][2]. This pharmacological profile—intermediate between potent releasers (mephedrone, methylone) and pure uptake inhibitors (MDPV, naphyrone)—makes butylone essential for structure-activity studies exploring the molecular determinants of transporter substrate versus inhibitor mechanisms [2].

Application
Selection Property
Validation Focus
CNS pharmacokinetic studies
Higher brain exposure ranking within α-alkyl cathinone series
Brain-to-plasma partitioning model
Forensic specimen biobanking & stability validation
Extended frozen-state stability profile
Storage interval validation under forensic conditions
Urinary cathinone multi-analyte LC-MS/MS methods
Compound-specific calibrators and isobaric separation (butylone/ethylone)
Metabolic pathway differentiation (demethylenation vs. N-demethylation)
Monoamine transporter structure-activity studies
Intermediate uptake inhibition with SERT substrate activity
Transporter selectivity assay context (inhibitor vs. substrate)

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